molecular formula C12H10O2S B6371211 5-(3-Hydroxy-4-methylphenyl)thiophene-2-carbaldehyde CAS No. 1261985-72-1

5-(3-Hydroxy-4-methylphenyl)thiophene-2-carbaldehyde

Cat. No.: B6371211
CAS No.: 1261985-72-1
M. Wt: 218.27 g/mol
InChI Key: BTHFKRFMNPUHJK-UHFFFAOYSA-N
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Description

5-(3-Hydroxy-4-methylphenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₀O₂S It features a thiophene ring substituted with a hydroxy-methylphenyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-4-methylphenyl)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-4-methylphenyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 5-(3-Hydroxy-4-methylphenyl)thiophene-2-carboxylic acid.

    Reduction: 5-(3-Hydroxy-4-methylphenyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-4-methylphenyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The hydroxy and aldehyde groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde: Lacks the methyl group on the phenyl ring.

    5-(4-Methylphenyl)thiophene-2-carbaldehyde: Lacks the hydroxy group on the phenyl ring.

    5-(3-Hydroxy-4-methylphenyl)furan-2-carbaldehyde: Contains a furan ring instead of a thiophene ring.

Uniqueness

5-(3-Hydroxy-4-methylphenyl)thiophene-2-carbaldehyde is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. The thiophene ring also imparts distinct electronic properties compared to similar compounds with different heterocycles .

Properties

IUPAC Name

5-(3-hydroxy-4-methylphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-2-3-9(6-11(8)14)12-5-4-10(7-13)15-12/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHFKRFMNPUHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(S2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683770
Record name 5-(3-Hydroxy-4-methylphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-72-1
Record name 5-(3-Hydroxy-4-methylphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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